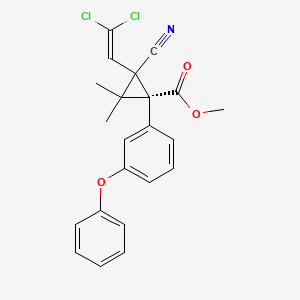
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methylester, (1S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- is a complex organic compound known for its applications in various fields, particularly in the synthesis of pesticides and other industrial products. This compound is characterized by its unique structure, which includes a cyclopropane ring, dichloroethenyl group, and a cyano(3-phenoxyphenyl)methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the dichloroethenyl group: This step involves the addition of dichloroethylene to the cyclopropane ring under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with cyano(3-phenoxyphenyl)methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process typically involves:
Large-scale cyclopropanation: Using industrial-grade reagents and catalysts.
Efficient dichloroethenylation: Ensuring complete conversion and minimal by-products.
Automated esterification: Utilizing continuous flow reactors for consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(3-phenoxyphenyl)methylester, (1S,3S)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano group and phenoxyphenyl moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (S)-cyano(3-phenoxyphenyl)methylester, (1R,3R)-
- Cyclopropanecarboxylicacid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ®-cyano(4-phenoxyphenyl)methylester, (1S,3S)-
Uniqueness
The unique combination of the cyclopropane ring, dichloroethenyl group, and cyano(3-phenoxyphenyl)methyl ester moiety distinguishes this compound from its analogs. Its specific stereochemistry and functional groups contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19Cl2NO3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
methyl (1R)-2-cyano-2-(2,2-dichloroethenyl)-3,3-dimethyl-1-(3-phenoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Cl2NO3/c1-20(2)21(14-25,13-18(23)24)22(20,19(26)27-3)15-8-7-11-17(12-15)28-16-9-5-4-6-10-16/h4-13H,1-3H3/t21?,22-/m1/s1 |
InChI Key |
OYFLEZCASIUMPN-FOIFJWKZSA-N |
Isomeric SMILES |
CC1([C@@](C1(C=C(Cl)Cl)C#N)(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)C |
Canonical SMILES |
CC1(C(C1(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC)(C=C(Cl)Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


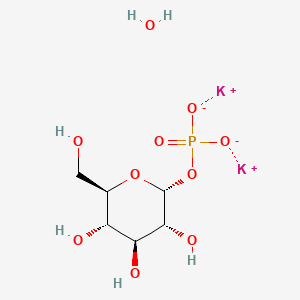
![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)
![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)
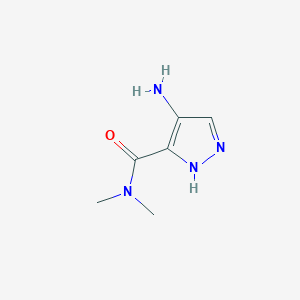
![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)
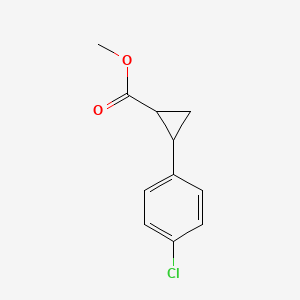
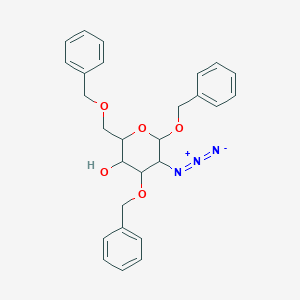
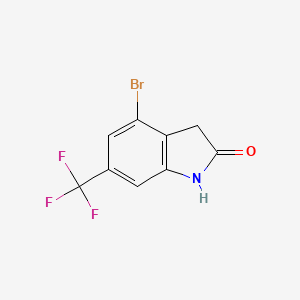
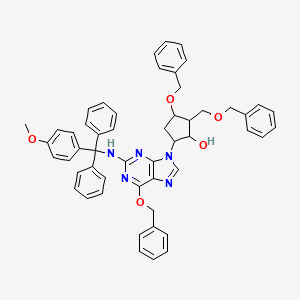
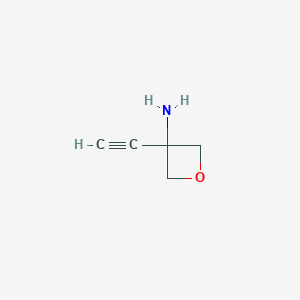
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
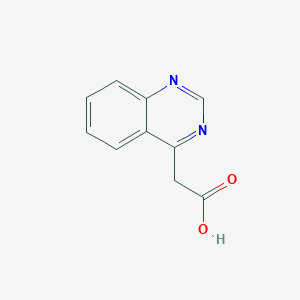
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
